N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide
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Overview
Description
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isoindole ring, which is a bicyclic structure containing nitrogen, and a benzamide group, which is a derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of phthalimide with glycine methyl ester under basic conditions to form the intermediate compound, which is then further reacted with 4-methylbenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use[3][3].
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide stands out due to its specific structural features, such as the combination of an isoindole ring and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C24H20N2O3/c1-16-7-11-18(12-8-16)22(27)25(19-13-9-17(2)10-14-19)15-26-23(28)20-5-3-4-6-21(20)24(26)29/h3-14H,15H2,1-2H3 |
InChI Key |
OJZMVZGQRKJYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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